6-Selenoguanine is a selenium-containing analog of guanine, a fundamental nucleobase in nucleic acids. This compound has garnered attention due to its unique properties and potential applications in biochemistry and medicinal chemistry. The incorporation of selenium into the guanine structure is believed to influence its chemical reactivity and biological interactions, making it an interesting subject for research.
6-Selenoguanine can be synthesized from various precursors, notably 6-chloroguanine and selenourea, through methods involving reflux in solvents like absolute ethanol. This compound is also explored in the context of its derivatives, such as 6-seleno-2′-deoxyguanosine, which further expands its applications in biological systems .
Chemically, 6-selenoguanine belongs to the class of heavy-atom substituted nucleobases. It is classified as a seleno derivative of guanine, where the oxygen atom at the sixth position is replaced by a selenium atom. This substitution alters the electronic properties of the molecule, which can have significant implications for its reactivity and interaction with biological macromolecules.
The synthesis of 6-selenoguanine typically involves the reaction between 6-chloroguanine and selenourea. The procedure generally includes:
The reaction mechanism involves nucleophilic substitution where the chlorine atom in 6-chloroguanine is replaced by the selenium atom from selenourea. The yield and purity of the final product can be influenced by reaction conditions such as temperature, time, and solvent choice .
The molecular structure of 6-selenoguanine retains the characteristic purine ring structure found in guanine but features a selenium atom at the sixth position instead of oxygen. This substitution results in altered electronic properties that can affect its interactions with other molecules.
The molecular formula for 6-selenoguanine is . Its molecular weight is approximately 194.16 g/mol. The presence of selenium contributes to unique spectral properties, including variations in UV absorption profiles compared to standard guanine .
6-Selenoguanine participates in various chemical reactions typical of nucleobases, including:
The photochemical behavior of 6-selenoguanine has been studied extensively, revealing that it can absorb light effectively and participate in energy transfer processes. These properties are attributed to the lone pair electrons on the selenium atom, which can facilitate transitions between different electronic states .
The mechanism of action for 6-selenoguanine primarily revolves around its role as a nucleobase analog that can integrate into nucleic acids. Its incorporation into DNA or RNA may alter the stability and functionality of these molecules.
Research indicates that when incorporated into oligonucleotides, 6-selenoguanine can affect base pairing and hydrogen bonding due to its distinct electronic characteristics compared to natural guanine. This alteration can lead to changes in biochemical pathways and interactions with proteins or enzymes involved in nucleic acid metabolism .
6-Selenoguanine has several promising applications in scientific research:
6-Selenoguanine maintains the planar bicyclic structure of guanine but replaces the carbonyl oxygen at the C6 position with a selenium atom. This modification minimally alters the base’s overall dimensions, preserving its Watson-Crick pairing interface with cytosine. Quantum mechanical calculations and molecular dynamics simulations confirm that SeG forms stable isosteric substitutions within duplex DNA, antiparallel triplexes, and G-quadruplex architectures [1]. However, the larger atomic radius of selenium (1.15 Å) versus oxygen (0.73 Å) and enhanced polarizability introduce subtle structural perturbations:
Table 1: Structural and Thermodynamic Effects of G→SeG Substitution in DNA
DNA Structure | Local Distortion (Å) | ΔG Destabilization (kcal/mol) | Key Interaction Changes |
---|---|---|---|
B-DNA Duplex | Minor helical twist | -2.1 to -3.8 | Weakened WC hydrogen bonding |
Antiparallel Triplex | Reverse Hoogsteen deformation | -1.5 to -2.9 | Enhanced Se···O chalcogen bonds |
G-Quadruplex | Loop rearrangement | -3.2 to -5.0 | Altered ion coordination |
Crucially, selenium enables chalcogen bonding (ChB), where the electrophilic σ-hole or π-hole of selenium engages nucleophilic sites (e.g., oxygen/nitrogen). In antiparallel triplexes, SeG forms directional Se···O contacts (bond length: 2.9–3.1 Å) with backbone carbonyls, partially compensating for destabilization [6]. This interaction is electrostatically driven, with the electrostatic component contributing 60–70% of total binding energy in Se···O/N complexes [3] [6].
The synthesis of 6-selenoguanine derivatives emerged in the early 2000s, motivated by selenium’s potential in nucleic acid crystallography (phasing) and anticancer therapeutics. Initial routes involved O-to-Se substitution at the C6 position of 2′-deoxyguanosine precursors using selenium reagents like triselenodicyanide under acidic conditions [5]. Protecting-group strategies (e.g., N-acyl or O-cyanoethyl) were essential to prevent selenium oxidation or side reactions. The breakthrough came in 2013 with a streamlined method for synthesizing 6-seleno-2′-deoxyguanosine (SedG):
Table 2: Milestones in 6-Selenoguanine Research
Year | Development | Significance |
---|---|---|
2004 | First computational modeling of SeG | Predicted stable integration into DNA duplexes |
2013 | Efficient SedG synthesis protocol | Enabled optical and biochemical studies |
2014 | QM/MD analysis of DNA-forming properties | Confirmed destabilization across DNA topologies |
2020 | Chalcogen-bonded base pair designs | Validated SeG in genetic alphabet expansion |
A landmark discovery was SedG’s unexpected fluorescence under physiological conditions. Unlike native guanosine, which is non-fluorescent, SedG exhibits pH-dependent emission at 390 nm (λex = 305 nm) in water. Quantum yields peak near pH 6 (Φ~0.15), attributed to selenium’s modulation of excited-state proton transfer. This "turn-on" fluorescence—absent in oxygen/thio analogues—established SeG as the first fluorescent nucleoside via single-atom modification [5].
6-Selenoguanine pioneers a paradigm for augmenting the genetic code through chalcogen bonding, a force orthogonal to hydrogen bonding. Computational studies demonstrate that SeG forms non-natural base pairs where chalcogen bonds replace Watson-Crick hydrogen bonds. For example:
Table 3: Chalcogen-Bonded Base Pairs Involving 6-Selenoguanine
Base Pair | ChB Distance (Å) | Gas Phase ΔG (kJ/mol) | Aqueous ΔG (kJ/mol) | Structural Deviation from WC (Å RMSD) |
---|---|---|---|---|
GSeF:C | 2.95 (Se···N) | −140.2 | −85.1 | 0.21 |
G:CSeF | 3.02 (Se···O) | −135.7 | −83.9 | 0.29 |
GSeF:CSeF | 2.91 (Se···N) | −132.4 | −92.3 | 0.35 |
Canonical G:C | — | −128.5 | −89.0 | — |
Molecular dynamics simulations of DNA oligonucleotides containing GSeF:C confirm that chalcogen bonds persist in duplex contexts, with <0.4 Å RMSD deviation from canonical B-DNA. This structural fidelity, coupled with enhanced electron conductivity due to selenium’s polarizability, positions SeG as a candidate for semi-synthetic organisms with expanded chemical functionality [6].
Evolutionarily, SeG’s destabilization of N-glycosidic bonds echoes pressures that refined the natural genetic alphabet. DNA’s vulnerability to deglycosylation—compared to RNA—imposed selection for nucleobases resisting hydrolysis. While natural guanine optimizes N-glycosidic stability, SeG’s labile C–Se bond accelerates deglycosylation rates [4]. This paradox highlights a trade-off: engineered chalcogen bonds enable novel pairing at the cost of innate stability, necessitating protective strategies (e.g., polymerase engineering) for sustained use in synthetic genetics.
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